molecular formula C16H15NO2S2 B14602581 Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate CAS No. 60599-15-7

Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate

Cat. No.: B14602581
CAS No.: 60599-15-7
M. Wt: 317.4 g/mol
InChI Key: HVYRUBQDFDOQDG-UHFFFAOYSA-N
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Description

Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a phenylcarbamoyl group and a carbodithioate group attached to a benzene ring. Benzene derivatives are known for their aromatic properties and are widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate typically involves the reaction of ethyl benzene-1-carbodithioate with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Ethyl benzene-1-carbodithioate+Phenyl isocyanateEthyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate\text{Ethyl benzene-1-carbodithioate} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Ethyl benzene-1-carbodithioate+Phenyl isocyanate→Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of solvents, are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The ester and carbamate groups in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used. The reactions are typically carried out in the presence of a catalyst, such as iron or aluminum chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring can yield nitro derivatives, while hydrolysis can produce corresponding acids and amines.

Scientific Research Applications

Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: It may interfere with signaling pathways by modulating the activity of key proteins involved in cellular communication.

Comparison with Similar Compounds

Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate can be compared with other benzene derivatives, such as:

    Ethyl benzene-1-carbodithioate: Lacks the phenylcarbamoyl group, making it less complex.

    Phenyl isocyanate: Contains the isocyanate group but lacks the carbodithioate moiety.

    Benzene derivatives with different substituents: Such as nitrobenzene, chlorobenzene, and toluene, which have different functional groups attached to the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

60599-15-7

Molecular Formula

C16H15NO2S2

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl 4-(phenylcarbamoyloxy)benzenecarbodithioate

InChI

InChI=1S/C16H15NO2S2/c1-2-21-15(20)12-8-10-14(11-9-12)19-16(18)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,17,18)

InChI Key

HVYRUBQDFDOQDG-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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